molecular formula C4F6O4Pd B1301909 Palladium(II) trifluoroacetate CAS No. 42196-31-6

Palladium(II) trifluoroacetate

Cat. No. B1301909
Key on ui cas rn: 42196-31-6
M. Wt: 332.5 g/mol
InChI Key: PBDBXAQKXCXZCJ-UHFFFAOYSA-L
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Patent
US04598160

Procedure details

Into 40 ml of distilled trifluoroacetic acid was dissolved 1.0 g of palladium acetate. The solvent was distilled off and an additional 20 ml of trifluoroacetic acid was added and distilled off. The residual solid was dried in facuo at 40° C. to afford 1.3 g of brown product, i.e. palladium (II) trifluoroacetate, mp 210° C. (dec).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O-])(=O)C.[Pd+2:5].C([O-])(=O)C.[F:10][C:11]([F:16])([F:15])[C:12]([OH:14])=[O:13]>>[F:10][C:11]([F:16])([F:15])[C:12]([O-:14])=[O:13].[Pd+2:5].[F:10][C:11]([F:16])([F:15])[C:12]([O-:14])=[O:13] |f:0.1.2,4.5.6|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
40 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
ADDITION
Type
ADDITION
Details
an additional 20 ml of trifluoroacetic acid was added
DISTILLATION
Type
DISTILLATION
Details
distilled off
CUSTOM
Type
CUSTOM
Details
The residual solid was dried in facuo at 40° C.

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)[O-])(F)F.[Pd+2].FC(C(=O)[O-])(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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